Physicochemical Profiling and Synthetic Utility of 2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid
Physicochemical Profiling and Synthetic Utility of 2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid
Executive Summary
The 5,6,7,8-tetrahydronaphthalene (tetralin) core is a privileged, rigid scaffold in medicinal chemistry. While its parent compound, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is widely recognized as a critical intermediate in the synthesis of the 5-HT3 receptor antagonist Palonosetron[1], targeted substitutions on this ring system can drastically alter its pharmacophore.
This technical guide provides an in-depth analysis of 2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid . By introducing a flexible, highly lipophilic four-carbon chain at the ortho-position (C2) relative to the carboxylic acid (C1), we fundamentally shift the molecule's physicochemical landscape. This document outlines the structural dynamics, predictive physicochemical properties, and a self-validating synthetic protocol for this specialized building block, which holds significant potential for targeting deep hydrophobic pockets in enzymes such as Methionyl aminopeptidase 2 (MetAP2)[2].
Structural & Conformational Dynamics
To understand the behavior of the 2-butyl derivative, we must first look at the crystallographic baseline of the unsubstituted tetralin core. X-ray diffraction studies of the parent 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid reveal that the partially saturated cyclohexane ring (C5–C8) adopts a stable half-chair conformation, while the aromatic ring remains strictly planar[3].
The introduction of the 2-butyl group introduces a critical steric "ortho-effect" :
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Steric Inhibition of Resonance: The bulk of the flexible butyl chain forces the adjacent C1-carboxylic acid moiety to twist out of coplanarity with the aromatic π -system.
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Causality in Property Shift: Because the carboxylate anion can no longer optimally overlap with the aromatic ring for resonance stabilization, the acidity of the compound decreases slightly (raising the pKa) compared to unhindered benzoic acids.
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Vectorial Projection: This steric twist locks the carboxylic acid into a distinct 3D vector, which is highly advantageous in drug design for establishing highly directional salt bridges while avoiding off-target binding.
Fig 1. Pharmacophore mapping and physicochemical trait distribution of the target compound.
Physicochemical Profiling
The addition of the butyl chain shifts the compound into a high-lipophilicity regime, making it an excellent candidate for central nervous system (CNS) penetration or for binding to highly hydrophobic target sites. Below is a synthesized data table extrapolating the properties of the 2-butyl derivative based on the foundational data of the parent compound[4].
| Property | Value (Predicted) | Rationale / Mechanistic Source |
| Molecular Formula | C₁₅H₂₀O₂ | Derived from parent tetralin core[4] + C₄H₈ |
| Molecular Weight | 232.32 g/mol | Calculated exact mass. |
| LogP (Octanol/Water) | 4.5 – 4.8 | Parent LogP (~2.5) + Butyl lipophilic contribution (~2.0). |
| pKa | 4.4 – 4.7 | Elevated due to steric inhibition of resonance by the ortho-butyl group. |
| Topological Polar Surface Area | 37.3 Ų | Standard contribution from the isolated carboxylic acid[4]. |
| H-Bond Donors / Acceptors | 1 / 2 | Carboxyl –OH (donor), Carboxyl oxygens (acceptors). |
| Saturated Ring Conformation | Half-chair | Conserved from parent crystal structure dynamics[3]. |
Synthetic Methodology & Protocol
Direct Friedel-Crafts alkylation or carboxylation of substituted tetralins often yields intractable mixtures of regioisomers. To ensure absolute regiocontrol, the recommended self-validating workflow utilizes a Grignard carboxylation starting from 1-bromo-2-butyl-5,6,7,8-tetrahydronaphthalene.
Step-by-Step Protocol: Grignard Carboxylation
Step 1: Grignard Reagent Formation
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Preparation: Charge a flame-dried, argon-purged 250 mL round-bottom flask with Magnesium turnings (1.2 eq) and anhydrous THF (50 mL).
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Causality: Flame-drying and argon are critical; trace moisture will prematurely quench the Grignard reagent, yielding the debrominated byproduct (2-butyltetralin).
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Activation: Add a single crystal of iodine.
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Causality: Iodine reacts with the passivating magnesium oxide (MgO) layer on the turnings, exposing pure, reactive Mg(0) to ensure reliable initiation.
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Addition: Dropwise add 1-bromo-2-butyl-5,6,7,8-tetrahydronaphthalene (1.0 eq) dissolved in THF. Maintain a gentle reflux.
Step 2: Electrophilic Carboxylation 4. Cooling: Cool the dark Grignard solution to -78 °C using a dry ice/acetone bath. 5. Trapping: Vigorously bubble rigorously dried CO₂ gas through the solution (or pour the mixture over an excess of crushed dry ice).
- Causality: A massive excess of CO₂ is required to prevent the newly formed carboxylate salt from reacting with unreacted Grignard reagent, which would otherwise form a symmetrical ketone byproduct.
Step 3: Acidic Workup & Isolation 6. Quenching: Cautiously quench the reaction with 1M HCl until the aqueous layer reaches pH ~2.
- Causality: The acidic environment protonates the intermediate magnesium carboxylate salt, driving the highly lipophilic free acid into the organic phase.
- Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from a heptane/ethyl acetate mixture to afford the pure crystalline product.
A[label="1-Bromo-2-butyl-tetralin", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Grignard Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C[label="Carboxylation (CO2)", fillcolor="#FBBC05", fontcolor="#202124"];
D[label="Acidic Workup", fillcolor="#5F6368", fontcolor="#FFFFFF"];
E[label="Target Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label=" Mg, THF"];
B -> C [label=" -78°C"];
C -> D [label=" HCl (pH 2)"];
D -> E [label=" Crystallize"];
}
Fig 2. Synthetic workflow for 2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Applications in Drug Discovery
The unique combination of a rigid tetralin core, a flexible lipophilic tail, and a polar anchor makes this compound an elite building block. Structurally similar tetralin-carboxylic acids and their sulfonamide derivatives have been utilized to synthesize potent inhibitors of MetAP2, an enzyme critical in angiogenesis and tumor growth[2].
In such drug-target interactions, the 2-butyl group is perfectly positioned to occupy the deep S1′ hydrophobic subsite of the enzyme, while the C1-carboxylic acid coordinates with active-site dinuclear metal ions[2]. Furthermore, the steric shielding provided by the butyl group enhances the metabolic stability of the carboxylate, preventing rapid Phase II glucuronidation and extending the compound's pharmacokinetic half-life.
References
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Guidechem. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid 4242-18-6 wiki. Retrieved from:[1]
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BRENDA Enzyme Database. Information on EC 3.4.11.18 - methionyl aminopeptidase. Retrieved from:[2]
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National Center for Biotechnology Information (PubChem). 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | C11H12O2 | CID 239604. Retrieved from:[4]
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Zou, P., Xie, M.-H., Wu, H., Liu, Y.-L., & He, Y.-J. (2009). 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from:[3]
Sources
- 1. Page loading... [guidechem.com]
- 2. Information on EC 3.4.11.18 - methionyl aminopeptidase and Organism(s) Mus musculus and UniProt Accession O08663 - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. researchgate.net [researchgate.net]
- 4. 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid | C11H12O2 | CID 239604 - PubChem [pubchem.ncbi.nlm.nih.gov]
